molecular formula C16H20N2O2S B2592081 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 953997-20-1

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2592081
CAS No.: 953997-20-1
M. Wt: 304.41
InChI Key: AVDQXMMGLUGMBZ-UHFFFAOYSA-N
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Description

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a furan ring, a piperidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 4-piperidone with furan-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride to yield 1-(furan-2-ylmethyl)piperidine.

    Amidation Reaction: The next step involves the reaction of the piperidine intermediate with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. This results in the formation of this compound.

Industrial Production Methods

For industrial-scale production, the process may involve optimization of reaction conditions to increase yield and purity. This includes:

    Catalyst Selection: Using catalysts to enhance reaction rates.

    Solvent Choice: Selecting appropriate solvents to dissolve reactants and control reaction temperature.

    Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can reduce the carboxamide group to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its effects on cellular pathways, receptor binding, and therapeutic potential.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance, stability, or functionality.

Mechanism of Action

The mechanism by which N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide: This compound is structurally similar but features a phenyl group instead of a thiophene ring.

    N-(1-(furan-2-ylmethyl)piperidin-4-yl)methylbenzamide: Similar structure with a benzamide group instead of a thiophene carboxamide.

Uniqueness

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is unique due to the presence of both furan and thiophene rings, which can impart distinct chemical and biological properties. This dual-ring system may enhance its binding affinity to certain targets or provide unique reactivity in synthetic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c19-16(15-4-2-10-21-15)17-11-13-5-7-18(8-6-13)12-14-3-1-9-20-14/h1-4,9-10,13H,5-8,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDQXMMGLUGMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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